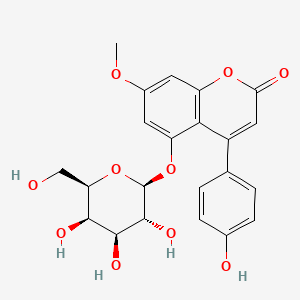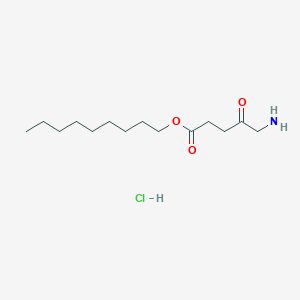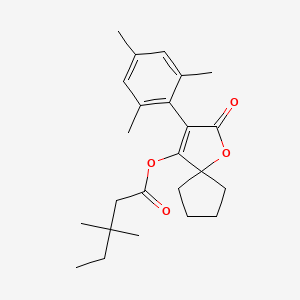
Spiromesifen dimethyl pentoic acid ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiromesifen dimethyl pentoic acid ester is a chemical compound widely used in agricultural and pest control applications. It is known for its effectiveness as a lipid synthesis inhibitor, targeting various pests such as mites and whiteflies. The compound’s molecular formula is C24H32O4, and it has a molecular weight of 384.509 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiromesifen dimethyl pentoic acid ester involves several steps, starting with the preparation of the core spiromesifen structure. The key steps include:
Formation of the spirocyclic core: This involves the reaction of a ketone with a suitable spirocyclic precursor under acidic conditions.
Esterification: The resulting spirocyclic intermediate is then esterified with dimethyl pentoic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like crystallization and chromatography to ensure its suitability for agricultural use .
Analyse Des Réactions Chimiques
Types of Reactions
Spiromesifen dimethyl pentoic acid ester undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group in the spirocyclic core to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Oxidation: Various oxidized derivatives of the spirocyclic core.
Reduction: Alcohol derivatives of the spirocyclic core.
Applications De Recherche Scientifique
Spiromesifen dimethyl pentoic acid ester has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying esterification and spirocyclic chemistry.
Biology: Investigated for its effects on lipid metabolism in various organisms.
Medicine: Explored for potential therapeutic applications due to its lipid synthesis inhibition properties.
Industry: Widely used in agriculture for pest control, particularly against mites and whiteflies.
Mécanisme D'action
Spiromesifen dimethyl pentoic acid ester exerts its effects by inhibiting lipid synthesis in target organisms. The compound specifically targets the acetyl-CoA carboxylase enzyme, which is crucial for fatty acid synthesis. By inhibiting this enzyme, spiromesifen disrupts the production of essential lipids, leading to the death of the target pests .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirotetramat: Another lipid synthesis inhibitor with a similar mode of action.
Spiromesifen-enol: A metabolite of spiromesifen with similar biological activity.
Uniqueness
Spiromesifen dimethyl pentoic acid ester is unique due to its high specificity for lipid synthesis inhibition and its effectiveness against a broad range of pests. Its stability and low toxicity to non-target organisms make it a preferred choice in integrated pest management strategies .
Propriétés
Formule moléculaire |
C24H32O4 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
[2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 3,3-dimethylpentanoate |
InChI |
InChI=1S/C24H32O4/c1-7-23(5,6)14-18(25)27-21-20(19-16(3)12-15(2)13-17(19)4)22(26)28-24(21)10-8-9-11-24/h12-13H,7-11,14H2,1-6H3 |
Clé InChI |
CTKKCSQOFWHZSD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)CC(=O)OC1=C(C(=O)OC12CCCC2)C3=C(C=C(C=C3C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



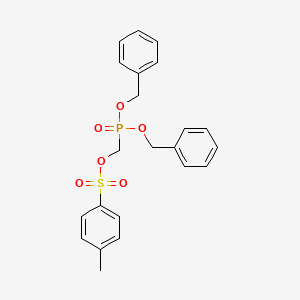

![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B13442715.png)

![ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)
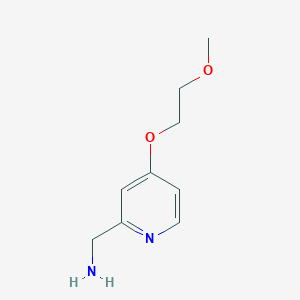


![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
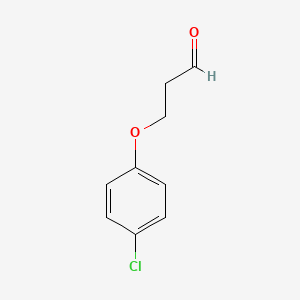
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4](/img/structure/B13442750.png)
